2-羟基-4-(3-硝基苯磺酰胺)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

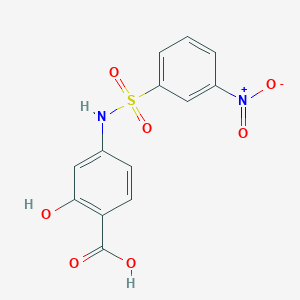

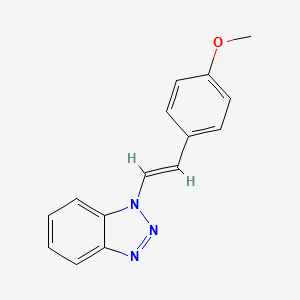

The compound 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure suggests that it contains both a hydroxy group and a nitrobenzenesulfonamide moiety attached to the benzene ring. This type of compound could potentially be used in the synthesis of various nitrogenous heterocycles, as indicated by the use of related benzhydrylamines in the literature .

Synthesis Analysis

The synthesis of related compounds involves several steps, including base-mediated intramolecular arylation to yield benzhydrylamines, which are key intermediates for further chemical transformations . Another synthesis pathway for a similar sulfonic acid derivative involves the oxidation of iodobenzenesulfonic acid or hydrolysis of its methyl ester . Additionally, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from 4-methyl-3-nitrobenzenesulfonic acid suggests alternative approaches that could potentially be adapted for the synthesis of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction . These studies provide insights into the conformation and crystal packing of the molecules, which are crucial for understanding their reactivity and interaction with other molecules. For instance, the crystal structure of 4-(2,4,6-trinitroanilino)benzoic acid reveals a two-dimensional hydrogen-bonded network, which could be relevant when considering the molecular structure of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be quite diverse. For example, the Lossen rearrangement mediated by a nitrophenylsulfonyloxyimino derivative demonstrates the potential for synthesizing hydroxamic acids and ureas from carboxylic acids . This type of reactivity could be relevant when considering the chemical reactions that 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid might undergo. Additionally, the reactivity of 2,4,6-Tribromo-3-hydroxybenzoic acid in the synthesis of Trinder's reagent suggests that bromination and diazo coupling reactions are important for the functionalization of benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups can facilitate certain reactions, such as C-arylation . The thermal instability and reactivity of 2-iodoxybenzenesulfonic acid derivatives towards organic solvents indicate that similar compounds might also exhibit significant reactivity . Moreover, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid and its characterization using NMR and IR spectroscopy provide valuable information on the physical properties of halogenated benzoic acids, which could be extrapolated to understand the properties of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid .

科学研究应用

环境退化和毒性评估

一项研究重点关注用于对乙酰氨基酚降解的高级氧化工艺 (AOP),揭示了各种副产物的鉴定及其生物毒性评估。这项研究对于理解包括 2-羟基-4-(3-硝基苯磺酰胺)苯甲酸在内的类似化合物如何在水处理过程中发生降解及其环境影响至关重要。该研究采用最先进的方法来预测分子中最具反应性的位点,并评估降解副产物的生物毒性,这对环境安全和生态系统保护至关重要 (Qutob 等,2022)。

药理潜力和药物开发

另一个研究领域突出了基于硝代自由基的缀合物的药理特性。这些研究调查了将硝代自由基引入分子(可能包括 2-羟基-4-(3-硝基苯磺酰胺)苯甲酸等化合物)如何增强生物活性,降低毒性或增加选择性细胞毒性。这为创造新的药理剂开辟了可能性,提供了对药物开发和此类化合物的治疗应用的见解 (Grigor’ev 等,2014)。

在分析化学和合成应用中的作用

含有氨基苯磺酰胺的化合物的合成和表征可能与 2-羟基-4-(3-硝基苯磺酰胺)苯甲酸的结构或合成途径有关,这表明其在新型环状化合物开发中的重要性。这项研究强调了此类化合物在有机合成和潜在药学应用中的实用性,展示了氨基苯磺酰胺衍生物在化学中的多功能性和价值 (Kaneda,2020)。

对了解代谢和生化途径的贡献

对涉及羟基肉桂酸的代谢和生化途径的研究提供了有关这些化合物抗氧化、抗菌和细胞毒活性的宝贵信息。了解构效关系和不同官能团的影响有助于阐明 2-羟基-4-(3-硝基苯磺酰胺)苯甲酸等化合物的潜在生化作用和治疗应用。此类研究对药学和生物化学领域做出了重大贡献,有助于开发更有效的抗氧化剂和抗菌剂 (Razzaghi-Asl 等,2013)。

安全和危害

The compound is classified under GHS07. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in the folate biosynthetic pathway .

Mode of Action

It’s known that substituted benzene compounds can influence reactivity in a profound manner . For instance, a hydroxy or methoxy substituent increases the rate of electrophilic substitution . In contrast, a nitro substituent decreases the ring’s reactivity .

Biochemical Pathways

Similar compounds have been shown to interrupt mycobacterium tuberculosis (mtb) folate metabolism .

Result of Action

Similar compounds have been shown to have significant effects on the folate metabolism of mycobacterium tuberculosis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid .

属性

IUPAC Name |

2-hydroxy-4-[(3-nitrophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20/h1-7,14,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPXQWPMWCYBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)

![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)

![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)

![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)